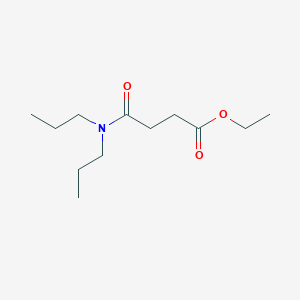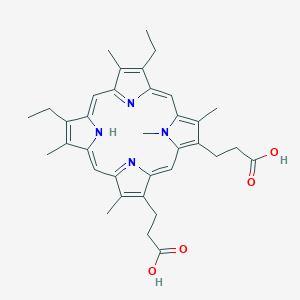
N-Methylmesoporphyrin IX
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methylmesoporphyrin IX (N-MeMP) is a porphyrin derivative that has gained significant attention in scientific research due to its unique properties. It is a synthetic molecule that belongs to the porphyrin family, which is a group of organic compounds that are essential for various biological processes, including photosynthesis, respiration, and oxygen transport. N-MeMP has been shown to have potential applications in several areas of research, including cancer therapy, photodynamic therapy, and imaging.
Mecanismo De Acción
The mechanism of action of N-Methylmesoporphyrin IX involves the generation of reactive oxygen species (ROS) upon exposure to light. ROS are highly reactive molecules that can damage cellular components, including DNA, proteins, and lipids. The accumulation of ROS in cancer cells leads to oxidative stress, which ultimately results in cell death.
Efectos Bioquímicos Y Fisiológicos
N-Methylmesoporphyrin IX has been shown to have several biochemical and physiological effects. It can induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and enhance the immune response. Additionally, it has been shown to have anti-inflammatory properties and can reduce oxidative stress in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-Methylmesoporphyrin IX in lab experiments is its ability to selectively target cancer cells. This property makes it a valuable tool for studying cancer biology and developing targeted therapies. However, one of the limitations of using N-Methylmesoporphyrin IX is its potential toxicity to healthy cells. Careful optimization of the dosage and exposure time is required to minimize the off-target effects.
Direcciones Futuras
There are several potential future directions for research on N-Methylmesoporphyrin IX. One area of interest is the development of more efficient synthesis methods that can produce N-Methylmesoporphyrin IX in larger quantities. Another area of research is the optimization of the dosing and exposure parameters for clinical applications. Additionally, there is a need for further studies on the safety and toxicity of N-Methylmesoporphyrin IX in vivo. Finally, the development of novel imaging techniques that utilize N-Methylmesoporphyrin IX as a contrast agent is an area of active research.
Métodos De Síntesis
The synthesis of N-Methylmesoporphyrin IX involves the condensation of pyrrole and aldehyde in the presence of a strong acid catalyst. The resulting product is then subjected to a series of purification steps to obtain pure N-Methylmesoporphyrin IX. The synthesis method is relatively simple and can be performed on a large scale, making it suitable for industrial applications.
Aplicaciones Científicas De Investigación
N-Methylmesoporphyrin IX has been extensively studied for its potential applications in cancer therapy and photodynamic therapy. It has been shown to selectively accumulate in cancer cells and induce cell death upon exposure to light. This property makes it a promising candidate for the development of targeted cancer therapies.
Propiedades
Número CAS |
130641-26-8 |
|---|---|
Nombre del producto |
N-Methylmesoporphyrin IX |
Fórmula molecular |
C35H40N4O4 |
Peso molecular |
580.7 g/mol |
Nombre IUPAC |
3-[18-(2-carboxyethyl)-7,12-diethyl-3,8,13,17,21-pentamethyl-23H-porphyrin-2-yl]propanoic acid |
InChI |
InChI=1S/C35H40N4O4/c1-8-22-18(3)26-14-27-20(5)24(10-12-34(40)41)31(38-27)17-33-25(11-13-35(42)43)21(6)32(39(33)7)16-30-23(9-2)19(4)28(37-30)15-29(22)36-26/h14-17,36H,8-13H2,1-7H3,(H,40,41)(H,42,43) |
Clave InChI |
CDCQNAISRYFNPX-UHFFFAOYSA-N |
SMILES |
CCC1=C(C2=CC3=NC(=CC4=C(C(=C(N4C)C=C5C(=C(C(=N5)C=C1N2)C)CC)C)CCC(=O)O)C(=C3C)CCC(=O)O)C |
SMILES canónico |
CCC1=C(C2=CC3=NC(=CC4=C(C(=C(N4C)C=C5C(=C(C(=N5)C=C1N2)C)CC)C)CCC(=O)O)C(=C3C)CCC(=O)O)C |
Sinónimos |
N-methylmesoporphyrin N-methylmesoporphyrin IX |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-BroMopyrrolo[2,1-f][1,2,4]triazine](/img/structure/B156513.png)
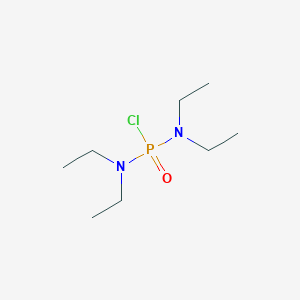
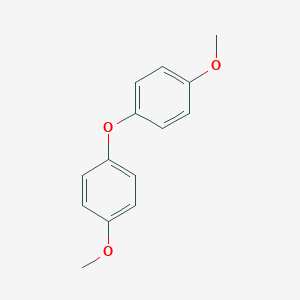


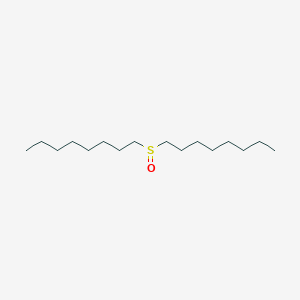
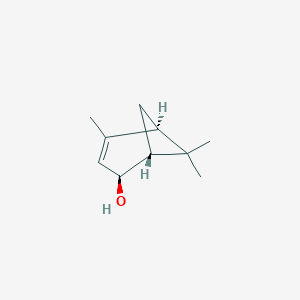
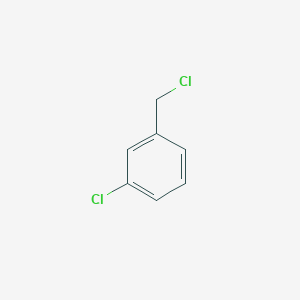
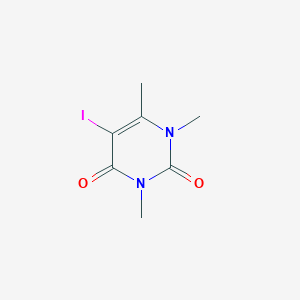
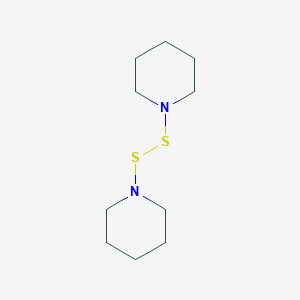

![2-[(p-Nitrophenyl)azo]acetoacetanilide](/img/structure/B156538.png)
![3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B156540.png)
